molecular formula C15H10BrN B14385869 3-Bromo-4-(naphthalen-1-yl)pyridine CAS No. 88345-98-6

3-Bromo-4-(naphthalen-1-yl)pyridine

Cat. No.: B14385869
CAS No.: 88345-98-6
M. Wt: 284.15 g/mol
InChI Key: JMLXWAQOFWTPJR-UHFFFAOYSA-N
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Description

3-Bromo-4-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a pyridine ring substituted with a bromine atom at the third position and a naphthalene group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(naphthalen-1-yl)pyridine typically involves the condensation of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide. This reaction forms a chalcone intermediate, which is then cyclized to yield the desired pyridine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(naphthalen-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: New aromatic compounds with various functional groups.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

3-Bromo-4-(naphthalen-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(naphthalen-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and naphthalene group contribute to its binding affinity and specificity, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Bromo-4-(naphthalen-1-yl)pyridine
  • 4-Bromo-2-(naphthalen-1-yl)pyridine
  • 3-Bromo-2-(naphthalen-1-yl)pyridine

Comparison: 3-Bromo-4-(naphthalen-1-yl)pyridine is unique due to the specific positioning of the bromine and naphthalene groups, which influence its reactivity and applications. Compared to its isomers, this compound may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in substitution reactions .

Properties

CAS No.

88345-98-6

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

3-bromo-4-naphthalen-1-ylpyridine

InChI

InChI=1S/C15H10BrN/c16-15-10-17-9-8-14(15)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H

InChI Key

JMLXWAQOFWTPJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=NC=C3)Br

Origin of Product

United States

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